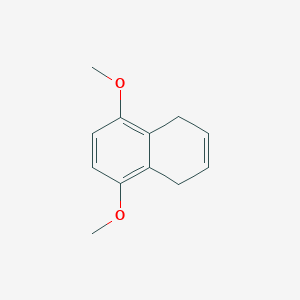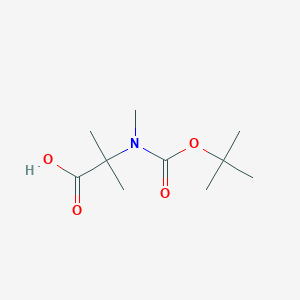
5,8-Dimethoxy-1,4-dihydronaphthalene
概要
説明
5,8-Dimethoxy-1,4-dihydronaphthalene, commonly referred to as 5,8-DMDN, is a synthetic compound derived from naphthalene, a naturally occurring aromatic hydrocarbon. 5,8-DMDN is a versatile compound that is used in a variety of scientific and industrial applications, including drug synthesis, polymer synthesis, and material science. It is also used in the synthesis of a variety of pharmaceuticals and other chemical compounds.
科学的研究の応用
Chemical Synthesis and Modification
5,8-Dimethoxy-1,4-dihydronaphthalene has been studied for its role in various chemical syntheses. For instance, Johnson and Mander (1978) explored its transformation into different ketone compounds, demonstrating its potential in creating diverse chemical structures (Johnson & Mander, 1978). Russell et al. (1984) developed a synthesis method for 3-Acetyl-5,8-dialkoxy-1,2-dihydronaphthalenes, key precursors in the production of daunomycinone AB-synthons, highlighting its importance in the synthesis of complex molecules (Russell et al., 1984).
Photochemical Studies
Beckwith et al. (1988) investigated the photochemistry of certain derivatives of this compound, uncovering insights into the behavior of these compounds under light exposure (Beckwith et al., 1988). This research is crucial for understanding how these compounds react in different environments and could guide their use in light-sensitive applications.
Synthesis of Anthracycline Antibiotics
A significant area of research involves the synthesis of anthracycline antibiotics, where this compound serves as a key intermediate. Badalassi et al. (2001) described an efficient, enantioselective synthesis method for a compound that's integral in the creation of these antibiotics (Badalassi et al., 2001). Similarly, Rao et al. (1984) and Suzuki et al. (1986) contributed to the development of synthesis methods for anthracyclinones, a class of compounds used in cancer treatment (Rao et al., 1984), (Suzuki et al., 1986).
将来の方向性
The future directions for research on 5,8-Dimethoxy-1,4-dihydronaphthalene could involve further exploration of its potential therapeutic applications. For example, one study suggested that a derivative of this compound exhibited significant antifungal and antibacterial activity, and could be considered a new potential drug candidate .
作用機序
Target of Action
It’s worth noting that derivatives of 1,4-dihydronaphthoquinones, which are structurally similar to 5,8-dimethoxy-1,4-dihydronaphthalene, have been shown to inhibit 5-lipoxygenase, an enzyme involved in the production of leukotrienes.
Mode of Action
Biochemical Pathways
Result of Action
特性
IUPAC Name |
5,8-dimethoxy-1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYSWWHZPCDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC=CCC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472656 | |
| Record name | 5,8-dimethoxy-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55077-79-7 | |
| Record name | 5,8-dimethoxy-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)








